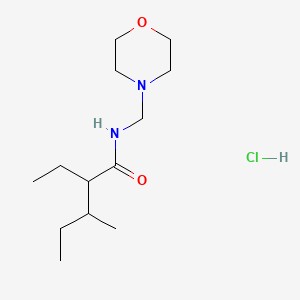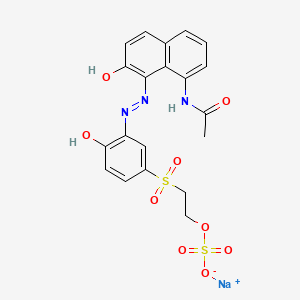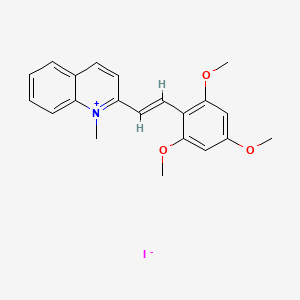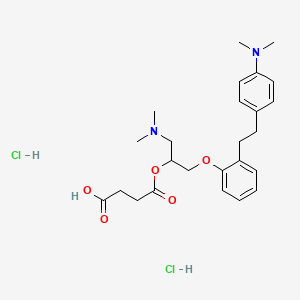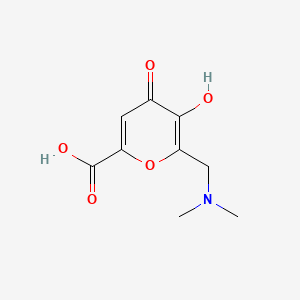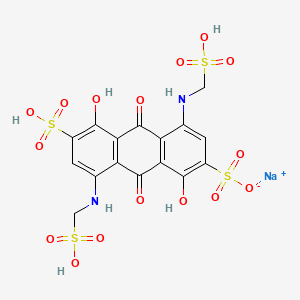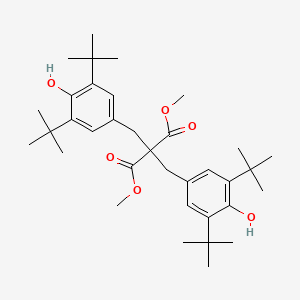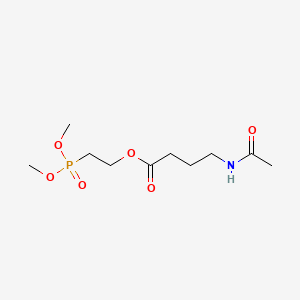
Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester is a complex organic compound with a unique structure that combines elements of butanoic acid, acetylamino groups, and dimethoxyphosphinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester typically involves multiple steps, starting with the preparation of the butanoic acid derivative. The acetylamino group is introduced through acetylation reactions, while the dimethoxyphosphinyl group is added via phosphorylation reactions. Common reagents used in these reactions include acetic anhydride for acetylation and dimethyl phosphite for phosphorylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The acetylamino and dimethoxyphosphinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethoxyphosphinyl group may influence the compound’s reactivity and stability. These interactions can affect various biochemical processes, including enzyme activity and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, ethyl ester: A simpler ester derivative of butanoic acid with different functional groups.
Butanoic acid, 2-(acetylamino)-4-(ethoxymethylphosphinyl)-, ethyl ester: A closely related compound with similar structural features but different substituents.
Uniqueness
Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
152819-35-7 |
|---|---|
Molekularformel |
C10H20NO6P |
Molekulargewicht |
281.24 g/mol |
IUPAC-Name |
2-dimethoxyphosphorylethyl 4-acetamidobutanoate |
InChI |
InChI=1S/C10H20NO6P/c1-9(12)11-6-4-5-10(13)17-7-8-18(14,15-2)16-3/h4-8H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
YLLCFUXEWITPGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCC(=O)OCCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


